5-Propoxypyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-propoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-3-12-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3 |
InChI Key |
WKCNVTGGIGNWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=CC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Propoxypyridine 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies for 5-Propoxypyridine-3-carbaldehyde
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. byjus.com For this compound, two primary disconnection strategies are evident, targeting the ether linkage and the aldehyde functional group.
The most logical and common disconnection is at the C-O bond of the propoxy ether (Disconnection 1). This simplifies the target molecule into two key synthons: a 5-hydroxypyridine-3-carbaldehyde anion (a nucleophile) and a propyl cation (an electrophile). The corresponding chemical equivalents, or reagents, for these synthons would be 5-hydroxypyridine-3-carbaldehyde and a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This approach is favorable as it leads to a key intermediate, 5-hydroxypyridine-3-carbaldehyde, whose synthesis can be addressed separately.
A second potential disconnection involves the C-C bond between the pyridine (B92270) ring and the aldehyde group (Disconnection 2). This would lead to a 5-propoxypyridine synthon and a formyl synthon. This strategy might be employed in a direct synthesis approach where the pyridine ring is constructed with the propoxy group already in place, followed by the introduction of the aldehyde group via formylation.
Precursor Identification and Synthesis Routes to the Pyridine-3-Carbaldehyde Core
Based on the primary retrosynthetic disconnection, the synthesis of the this compound is strategically approached through the preparation of a key precursor, 5-hydroxypyridine-3-carbaldehyde, followed by the introduction of the propoxy group.
Synthesis of 5-Hydroxypyridine-3-carbaldehyde Intermediates
5-Hydroxypyridine-3-carbaldehyde, also known as 5-hydroxynicotinaldehyde, is a crucial intermediate for the synthesis of the target molecule. arborpharmchem.comamericanelements.com While it is commercially available, its de novo synthesis is an important consideration. The synthesis of substituted pyridines can be achieved through various methods, often involving condensation or cycloaddition reactions. baranlab.orgillinois.edu
One advanced method for the regioselective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org This process allows for the formal C-H hydroxylation at the C3 position of the pyridine ring. A plausible, though not explicitly documented, route could involve starting with a suitable pyridine N-oxide precursor and utilizing this photochemical strategy to introduce the hydroxyl group at the desired position. However, classical synthetic routes for building the substituted pyridine ring from acyclic precursors are more common in industrial settings.
Introduction of the Propoxy Group: Alkylation and Etherification Strategies (e.g., from 5-Hydroxypyridine-3-carbaldehyde)
The introduction of the propoxy group onto the 5-hydroxypyridine-3-carbaldehyde core is most commonly achieved via an etherification reaction. The Williamson ether synthesis is the premier method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. organicchemistrytutor.com
The process involves two main steps:
Deprotonation: The phenolic hydroxyl group of 5-hydroxypyridine-3-carbaldehyde is deprotonated using a suitable base to form a more nucleophilic alkoxide (or in this case, a pyridinoxide) ion.
Nucleophilic Attack: The resulting anion attacks a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, displacing the halide and forming the ether linkage. youtube.com
For this SN2 reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The choice of base and solvent is critical for optimizing the reaction yield.
Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound
| Parameter | Examples | Purpose |
|---|---|---|
| Starting Material | 5-Hydroxypyridine-3-carbaldehyde | Provides the pyridine core and hydroxyl group. |
| Alkylating Agent | 1-Bromopropane, 1-Iodopropane, Propyl tosylate | Source of the propyl group; must have a good leaving group. |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Deprotonates the hydroxyl group to form the nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Provides a medium for the reaction; polar aprotic solvents are often preferred for SN2 reactions. |
| Temperature | 50-100 °C | Influences the rate of reaction. |
Direct Synthetic Approaches to this compound and Reaction Condition Optimization
Direct approaches aim to construct the this compound molecule in fewer steps, potentially through one-pot or streamlined multi-step pathways.
One-Pot Synthetic Procedures for this compound
One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer advantages in terms of efficiency and resource management. The synthesis of highly substituted pyridines can often be achieved through multi-component reactions (MCRs). ias.ac.in A hypothetical one-pot synthesis for this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source, where one of the starting materials already contains the propoxy moiety. For instance, a Bohlmann-Rahtz pyridine synthesis could be adapted, combining an enamine, an alkynone, and ammonia, with the propoxy group present on one of the acyclic precursors. illinois.edu Optimization of such a reaction would involve screening catalysts, solvents, and temperatures to favor the desired regioselective cyclization and aromatization to form the pyridine ring.
Catalytic and Reagent-Based Synthesis of this compound
The construction of the this compound molecule is not typically achieved through a single reaction but rather a multi-step sequence that strategically builds the required functionality. This involves forming the core pyridine structure, introducing the propoxy group at the 5-position, and subsequently adding the carbaldehyde (formyl) group at the 3-position. Catalytic and reagent-based methods are central to achieving the desired regioselectivity and yield.
Application of Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for synthesizing substituted pyridines. Reactions like the Suzuki-Miyaura and Negishi couplings are particularly prominent for their versatility and functional group tolerance. These methods can be employed to construct the pyridine skeleton of this compound by coupling appropriate precursors.
For instance, a common strategy involves the coupling of a halogenated pyridine derivative with a suitable organometallic reagent. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used approach. Similarly, the Negishi coupling utilizes an organozinc reagent, also catalyzed by palladium or nickel complexes, and is known for its high yields and mild reaction conditions.
A plausible synthetic route could involve starting with a dihalopyridine, such as 3,5-dibromopyridine. A selective coupling reaction could first be used to introduce a precursor to the propoxy group or the aldehyde group. Subsequent functionalization steps would then complete the synthesis. The choice of catalyst and ligands is crucial for controlling the regioselectivity of these reactions.
Table 1: Overview of Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
| Reaction Name | Catalyst/Reagents | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₃PO₄, Na₂CO₃), Organoboron reagent | Tolerates a wide range of functional groups; uses stable and accessible boronic acids. |
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | High reactivity and yields; mild reaction conditions. |
| Stille Coupling | Pd catalyst, Organotin reagent | Effective for various pyridine derivatives, though toxicity of tin reagents is a concern. |
Deprotonative Functionalization and Aldehyde Introduction in Pyridine Systems
Once the 5-propoxy-substituted pyridine core is obtained, the next critical step is the introduction of the carbaldehyde group at the 3-position. Deprotonative functionalization, also known as directed ortho-metalation (DoM), is a key strategy for achieving this regioselectively.
In this process, an existing substituent on the pyridine ring directs the deprotonation of an adjacent carbon atom by a strong base. Alkoxy groups, such as the propoxy group at the 5-position, can act as directing groups, facilitating the removal of a proton at either the C4 or C6 position. However, to achieve C3 formylation, a different precursor, such as a 5-propoxypyridine with a directing group at the 2- or 4-position, or a halogen at the 3-position that allows for metal-halogen exchange, might be necessary.
Commonly used strong bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or lithium amides such as lithium diisopropylamide (LDA). The resulting organometallic intermediate is then "quenched" with an electrophilic formylating agent. A widely used and effective formylating agent is N,N-dimethylformamide (DMF).
Another important method for introducing an aldehyde group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic systems. While pyridines are generally electron-deficient, the presence of an electron-donating alkoxy group like propoxy can increase the ring's reactivity, potentially making it amenable to Vilsmeier-Haack formylation, particularly under forcing conditions.
Table 2: Reagents for Deprotonative Functionalization and Formylation
| Step | Reagent Class | Specific Examples | Function |
|---|---|---|---|
| Deprotonation | Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Removes a specific proton from the pyridine ring to generate a nucleophilic carbon center. |
| Lithium Amides | Lithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LiTMP) | Strong, non-nucleophilic bases often used to avoid addition to the pyridine ring. | |
| Formylation | Electrophilic Formylating Agents | N,N-Dimethylformamide (DMF) | Reacts with the lithiated pyridine to introduce the formyl (aldehyde) group. |
| Vilsmeier Reagent | POCl₃ / DMF | An alternative reagent system for direct formylation of activated rings. |
Purification and Isolation Techniques for this compound in Chemical Synthesis
The final stage of the synthesis involves the purification and isolation of the target compound, this compound. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture. Aldehydes can be susceptible to oxidation, so care must be taken during the workup and purification process.
Column Chromatography: This is one of the most common methods for purifying organic compounds. For pyridine derivatives, silica gel is a frequently used stationary phase. The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. However, some aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. In such cases, the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent, or an alternative stationary phase like alumina may be used.
Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. A specific and highly effective method for purifying aldehydes is through the formation of a bisulfite adduct. The crude product mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a water-soluble bisulfite adduct, which is extracted into the aqueous layer, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated from the aqueous layer by treatment with a base (like sodium hydroxide) and extracted back into an organic solvent.
Distillation and Recrystallization: If the compound is a liquid at or near room temperature and is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. If this compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective technique for achieving high purity.
Table 3: Common Purification Techniques
| Technique | Principle | Application Notes |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Effective for a wide range of impurities. Requires careful selection of eluent. Potential for product degradation on acidic silica gel. |
| Liquid-Liquid Extraction (Bisulfite Adduct) | Selective reaction of aldehydes with sodium bisulfite to form a water-soluble salt. | Highly specific for aldehydes. Mild conditions. Allows for easy separation from non-carbonyl impurities. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for thermally stable liquids. Reduces the risk of decomposition at high temperatures. |
| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Can yield highly pure crystalline material if a suitable solvent is found. |
Chemical Reactivity and Derivatization of 5 Propoxypyridine 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality of 5-Propoxypyridine-3-carbaldehyde
The aldehyde group is a key site for a variety of chemical reactions, enabling the construction of more complex molecular architectures.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. fiveable.memasterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate and is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org
Grignard Reaction: Grignard reagents, acting as potent carbon-based nucleophiles, readily add to the aldehyde functionality. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. pressbooks.pubkhanacademy.org For instance, the reaction of this compound with a Grignard reagent, RMgX, would produce a secondary alcohol where a new alkyl or aryl group (R) is attached to the former carbonyl carbon. pressbooks.publibretexts.org
Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis from aldehydes. lumenlearning.commasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The geometry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org This reaction is highly valuable because the position of the newly formed double bond is precisely determined by the location of the original carbonyl group. libretexts.orglibretexts.org
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can potentially undergo an aldol condensation. khanacademy.orgpatsnap.com This reaction involves the formation of an enolate (or enol) which then acts as a nucleophile, attacking another molecule of the aldehyde. patsnap.com The initial product is a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com Under heating or with continued reaction conditions, this intermediate can undergo dehydration to form a more stable α,β-unsaturated aldehyde, a process driven by the formation of a conjugated system. patsnap.commasterorganicchemistry.comlibretexts.org Crossed aldol condensations, reacting this compound with another carbonyl compound, are also possible, and can be directed by careful choice of reactants and conditions. libretexts.org
| Reaction | Reagent | Product Type | Key Features |
|---|---|---|---|
| Grignard Reaction | RMgX | Secondary Alcohol | Forms a new C-C bond. pressbooks.pubmasterorganicchemistry.com |
| Wittig Reaction | Phosphorus Ylide | Alkene | Precise placement of the double bond. libretexts.orglibretexts.org |
| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Aldehyde or α,β-Unsaturated Aldehyde | Forms a new C-C bond and can lead to conjugated systems. khanacademy.orgpatsnap.com |
Oxidation and Reduction Transformations of the Carbaldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation can be achieved using various oxidizing agents. Conversely, reduction to the corresponding primary alcohol, (5-propoxypyridin-3-yl)methanol, can be accomplished using reducing agents like sodium borohydride.
Condensation Reactions, Including Schiff Base Formation from this compound
This compound can undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). nih.govnih.gov These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a common and important transformation in organic chemistry, with the resulting imines being valuable intermediates and ligands in coordination chemistry. nih.govscience.govresearchgate.net For example, the reaction of this compound with an aniline (B41778) derivative would yield the corresponding N-(5-propoxypyridin-3-ylmethylene)aniline.
Transformations of the Pyridine (B92270) Ring System in this compound
The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity.
Regioselective Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgresearchgate.net When such reactions do occur, the electrophile typically attacks the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the existing substituents will direct any further electrophilic attack. The propoxy group at the 5-position is an electron-donating group, which would activate the ortho and para positions relative to it (positions 4 and 6, and position 2). The carbaldehyde group at the 3-position is an electron-withdrawing group and a meta-director, deactivating the ring, particularly at the ortho and para positions (positions 2, 4, and 6). The interplay of these two groups makes predicting the outcome of an electrophilic aromatic substitution complex. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution Considerations in the Context of this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings like pyridine. uomustansiriyah.edu.iqnih.gov These reactions are facilitated by the presence of electron-withdrawing groups and a good leaving group. openstax.orglibretexts.org In the case of a suitable derivative of this compound containing a leaving group (e.g., a halogen) at a position activated by the electron-withdrawing carbaldehyde group (ortho or para), SNAr could be a viable transformation. openstax.orgyoutube.com The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
| Functional Group | Reaction Type | Key Characteristics |
|---|---|---|
| Aldehyde | Nucleophilic Addition | Susceptible to attack by various nucleophiles to form alcohols, alkenes, etc. fiveable.memasterorganicchemistry.com |
| Oxidation/Reduction | Can be oxidized to a carboxylic acid or reduced to a primary alcohol. | |
| Condensation | Reacts with amines to form Schiff bases. nih.govnih.gov | |
| Pyridine Ring | Electrophilic Aromatic Substitution | Deactivated ring, substitution is directed by existing groups. wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Aromatic Substitution | Possible with a suitable leaving group, facilitated by the electron-withdrawing aldehyde. uomustansiriyah.edu.iqopenstax.org |
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring
The pyridine core of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are instrumental in creating carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The reactivity of the pyridine ring is influenced by the electronic effects of its substituents—the electron-donating propoxy group and the electron-withdrawing aldehyde group—as well as the inherent electronic properties of the nitrogen-containing heterocycle.
To enable cross-coupling reactions, the pyridine ring typically requires prior functionalization with a leaving group, most commonly a halogen (Br, Cl, I) or a triflate. The positions ortho and para to the nitrogen atom (C2, C4, C6) are generally more activated towards nucleophilic substitution but can also be targeted for cross-coupling. The C3 and C5 positions, where the substituents are located in the target molecule, are less electronically activated, making direct functionalization more challenging but achievable through targeted strategies.
Commonly employed cross-coupling reactions for the derivatization of pyridine rings include the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate. uwindsor.ca It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. uwindsor.caresearchgate.net For a halogenated derivative of this compound, this reaction would allow the introduction of aryl, heteroaryl, or alkyl groups. For instance, a 2- or 4-halo-5-propoxypyridine-3-carbaldehyde could react with various arylboronic acids to yield highly functionalized products. The use of specialized palladium catalysts, often featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is crucial for achieving high yields, especially with less reactive chloro-pyridines. dntb.gov.ua
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide array of functional groups. researchgate.net The reaction of a halogenated this compound with an organotin reagent can introduce diverse substituents.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net This method is highly effective for introducing alkynyl moieties onto the pyridine ring, which are valuable synthons for further transformations, including the construction of fused ring systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing arylamines. A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce diverse nitrogen-containing functional groups.
The table below summarizes representative metal-catalyzed cross-coupling reactions applicable to functionalized pyridine cores.
| Reaction | Catalyst/Ligand System | Coupling Partners | Typical Bond Formed |
| Suzuki-Miyaura | Pd(0) or Pd(II) / Phosphine or NHC Ligands | Organoboron Reagent + Organic Halide/Triflate | C-C |
| Stille | Pd(0) / Phosphine Ligands | Organostannane + Organic Halide/Triflate | C-C |
| Sonogashira | Pd(0)/Cu(I) / Phosphine Ligands | Terminal Alkyne + Organic Halide/Triflate | C-C (sp) |
| Buchwald-Hartwig | Pd(0) or Pd(II) / Phosphine Ligands | Amine + Organic Halide/Triflate | C-N |
Direct C-H Functionalization Strategies for this compound
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalization with leaving groups. nih.gov For pyridine derivatives, the regioselective functionalization of C-H bonds presents a significant challenge due to the presence of multiple, electronically distinct C-H bonds and the coordinating ability of the ring nitrogen. nih.gov
The C2 and C6 positions of the pyridine ring are the most acidic and are generally the most reactive sites for C-H activation, often facilitated by the coordinating effect of the nitrogen atom. nih.gov However, achieving functionalization at other positions, such as C3 or C4, typically requires the use of a directing group. In this compound, the existing aldehyde and propoxy groups can potentially influence the regioselectivity of C-H activation reactions.
Directed C-H Arylation: Palladium catalysis is frequently used for the direct arylation of heterocycles. researchgate.net While the aldehyde group itself is not a strong directing group for C-H activation at adjacent positions, it can be converted into a more effective directing group, such as an oxime or an imine. This strategy could potentially direct functionalization to the C4 position of the pyridine ring. Alternatively, catalysts have been developed that can overcome the inherent reactivity patterns. For example, specific PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) themed Pd-NHC complexes have shown high efficiency and selectivity in the C5-arylation of five-membered heterocycles. nih.gov
Distal C-H Functionalization: Recent advances have enabled the functionalization of C-H bonds at positions distal to the nitrogen atom. nih.gov Strategies often involve the installation of a removable directing group at the nitrogen or another position on the ring to steer the metal catalyst to a specific C-H bond. For this compound, achieving C-H functionalization at the C2, C4, or C6 positions would depend on the specific catalytic system employed. For instance, iridium-catalyzed borylation can achieve meta-functionalization relative to a directing group, which could be a viable strategy after modification of the aldehyde group. nih.gov
The development of C-H functionalization methods for substituted pyridines is an active area of research, and the application of these methods to this compound would provide a streamlined route to novel derivatives.
| C-H Functionalization Strategy | Typical Catalyst | Potential Site of Functionalization | Notes |
| C2-Arylation | Palladium, Rhodium, Ruthenium | C2, C6 | Exploits the inherent acidity and proximity to the ring nitrogen. |
| Directed C4-Functionalization | Palladium | C4 | Requires conversion of the aldehyde to a directing group (e.g., oxime). |
| Iridium-Catalyzed Borylation | Iridium | C4 or C6 | Can achieve functionalization at positions meta to a directing group. |
Reactivity and Modifications of the Propoxy Group in this compound
Ether Cleavage and Exchange Reactions
The propoxy group in this compound is an ether linkage, which is generally stable and unreactive towards many reagents. openstax.org However, this C-O bond can be cleaved under harsh conditions, typically involving strong acids. libretexts.orglibretexts.org This reaction is a fundamental transformation for deprotecting a hydroxyl group or for converting an alkoxy group into a different functional group.
The standard method for ether cleavage involves treatment with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (propanol). masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon atom of the propyl group in an SN2 reaction. This results in the formation of 5-hydroxypyridine-3-carbaldehyde and a propyl halide (1-bromopropane or 1-iodopropane).
Reaction Mechanism:
Protonation: The ether oxygen is protonated by the strong acid.
Nucleophilic Attack: The halide ion attacks the primary carbon of the propyl group via an SN2 mechanism.
Products: The C-O bond is cleaved, yielding the corresponding phenol (B47542) (5-hydroxypyridine-3-carbaldehyde) and an alkyl halide.
Due to the sp² hybridization of the carbon atom on the pyridine ring, nucleophilic attack at this position is disfavored. masterorganicchemistry.com Therefore, the cleavage selectively occurs at the alkyl-oxygen bond.
Alternative reagents for ether cleavage include Lewis acids such as boron tribromide (BBr₃), which can often effect cleavage under milder conditions than strong mineral acids.
| Reagent | Reaction Type | Products | Typical Conditions |
| HBr or HI | Acidic Cleavage (SN2) | 5-hydroxypyridine-3-carbaldehyde + 1-bromopropane (B46711) or 1-iodopropane | Reflux |
| BBr₃ | Lewis Acid Cleavage | 5-hydroxypyridine-3-carbaldehyde + 1-bromopropane | Inert solvent, often at low temperature |
Functionalization and Derivatization of the Propoxy Chain
Direct functionalization of the aliphatic propoxy chain while the rest of the molecule remains intact is challenging due to the relative inertness of sp³ C-H bonds. However, specific strategies can be envisioned for its modification.
One potential approach involves radical halogenation (e.g., using N-bromosuccinimide with a radical initiator). This would likely lead to a mixture of products, with halogenation occurring at the α, β, or γ positions of the propyl chain. The resulting halo-ether could then undergo subsequent nucleophilic substitution reactions to introduce other functional groups. However, controlling the regioselectivity of the initial halogenation would be a significant challenge.
More advanced methods, such as metallaphotoredox catalysis, have been developed for the cross-coupling of sp³-hybridized carbons. For example, a reaction could potentially be designed to couple the propoxy group with other fragments, although this is a highly specialized area of synthesis. nih.gov
A more practical approach to derivatization might involve the synthesis of modified propoxy groups prior to their installation on the pyridine ring. For example, functionalized propanols could be used in a Williamson ether synthesis with a suitable 5-halopyridine precursor to generate derivatives with modified propoxy chains.
Formation of Advanced Heterocyclic Systems from this compound as a Building Block
Cyclization Reactions Leading to Fused Pyridine Ring Systems
The aldehyde functional group of this compound is a versatile handle for the construction of fused heterocyclic systems. Through condensation and cyclization reactions with appropriate binucleophiles, the pyridine ring can be annulated to form more complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.net
A variety of classical and modern synthetic methodologies can be employed to build fused rings starting from an aromatic aldehyde.
Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or malononitrile) to form a quinoline (B57606) ring system. A variation of this reaction could be applied by first introducing an amino group at the C4 position of this compound. The resulting 4-amino-5-propoxypyridine-3-carbaldehyde would be a key intermediate for the synthesis of fused pyridopyrimidines or other related systems upon reaction with active methylene compounds.
Synthesis of Pyrazolo[3,4-b]pyridines: Tandem cyclization reactions are efficient methods for constructing fused heterocycles. For instance, 5-aminopyrazoles can react with alkynyl aldehydes in a cascade 6-endo-dig cyclization to form pyrazolo[3,4-b]pyridines. nih.gov Analogously, this compound could react with a suitable amine, such as an aminopyrazole or another amino-substituted heterocycle, to form an imine intermediate. Subsequent intramolecular cyclization, potentially promoted by an acid or metal catalyst, could lead to the formation of a fused heterocyclic system.
Multicomponent Reactions: These reactions offer an efficient way to build molecular complexity in a single step from simple precursors. A protocol involving a four-component reaction followed by elimination steps has been used to synthesize pyridines and fused pyridines. researchgate.net this compound could potentially be incorporated into such a strategy as the aldehyde component, reacting with an amine, a 1,3-dicarbonyl compound, and another component to generate complex fused structures.
Carbocyclization Cascades: Brønsted acid-catalyzed carbocyclization cascades can be used to synthesize linear-fused heterocyclic ring systems. nih.gov These reactions often involve the condensation of an aldehyde with an alcohol or sulfonamide, followed by an intramolecular coupling. The aldehyde group of this compound makes it a suitable substrate for such cascade reactions, enabling the synthesis of a wide range of fused heterocycles. nih.gov
The table below outlines some potential cyclization strategies.
| Reaction Type | Reactant Partner | Resulting Fused System (Example) |
| Friedländer-type Annulation | Active Methylene Compound (after C4-amination) | Pyridopyrimidine |
| Condensation/Cyclization | Amino-substituted Heterocycle (e.g., Aminopyrazole) | Pyrazolopyridopyridine |
| Multicomponent Reaction | Amine, β-Diketone, etc. | Complex Fused Pyridines |
| Carbocyclization Cascade | Arenyne Alcohol | Fused Piperidines/Oxazepanes |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Propoxypyridine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure of 5-Propoxypyridine-3-carbaldehyde.
The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the propoxy group. The chemical shift of the aldehyde proton would appear significantly downfield, typically in the range of 9-10 ppm. The pyridine ring protons would exhibit characteristic shifts and coupling patterns dependent on their substitution. The propoxy group would show a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. np-mrd.org In a proton-decoupled ¹³C NMR spectrum of this compound, each carbon atom would ideally produce a single peak. np-mrd.org The carbonyl carbon of the aldehyde group would be observed at a low field (high ppm value), typically between 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (100-160 ppm), with their specific shifts influenced by the positions of the propoxy and carbaldehyde groups. The carbons of the propoxy group would be found in the upfield region of the spectrum.
DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons are absent. This technique is invaluable for confirming the assignments of the carbon signals in the propoxy chain and the pyridine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |
| Aldehyde CH | 9.5 - 10.5 | 190 - 195 | Positive |
| Pyridine C2-H | 8.5 - 9.0 | 150 - 155 | Positive |
| Pyridine C4-H | 7.0 - 7.5 | 115 - 120 | Positive |
| Pyridine C6-H | 8.0 - 8.5 | 145 - 150 | Positive |
| Pyridine C3 | - | 130 - 135 | No Signal |
| Pyridine C5 | - | 160 - 165 | No Signal |
| O-CH₂ | 3.8 - 4.2 | 65 - 70 | Negative |
| CH₂-CH₃ | 1.6 - 2.0 | 20 - 25 | Negative |
| CH₃ | 0.8 - 1.2 | 10 - 15 | Positive |
Note: The chemical shift values are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques provide correlational information that helps to piece together the molecular puzzle.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. huji.ac.ilemerypharma.comlibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons in the propoxy group (e.g., between the O-CH₂ and CH₂-CH₃ protons, and between the CH₂-CH₃ and CH₃ protons). huji.ac.ilemerypharma.comlibretexts.org It would also reveal couplings between the protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached. manchester.ac.uk This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra. manchester.ac.uk For instance, the proton signal of the aldehyde group would show a correlation to the carbonyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orghuji.ac.il This experiment is crucial for establishing the connectivity between different parts of the molecule. libretexts.orghuji.ac.il For example, HMBC would show a correlation between the aldehyde proton and the C3 carbon of the pyridine ring, as well as the C2 and C4 carbons. It would also show correlations between the O-CH₂ protons and the C5 carbon of the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. youtube.com NOESY is particularly useful for determining the conformation and stereochemistry of a molecule. youtube.com In the case of this compound, NOESY could reveal through-space interactions between the protons of the propoxy group and the protons on the pyridine ring, helping to define the preferred orientation of the propoxy substituent.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as it can distinguish between ions with the same nominal mass but different chemical formulas. For this compound (C₉H₁₁NO₂), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that matches the theoretical exact mass.
Analysis of Fragmentation Pathways
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is often unique to a particular molecule and can provide valuable structural information. chemguide.co.uklibretexts.orgresearchgate.netmiamioh.edu For this compound, common fragmentation pathways could include:
Loss of the aldehyde group: Cleavage of the bond between the pyridine ring and the carbaldehyde group could result in the loss of a CHO radical (29 Da) or a hydrogen radical from the aldehyde (1 Da). libretexts.org
Fragmentation of the propoxy chain: The propoxy group can fragment in several ways, such as the loss of a propyl radical (43 Da) or a propene molecule (42 Da) through a rearrangement process.
Cleavage of the pyridine ring: The stable aromatic ring is less likely to fragment, but under high energy conditions, ring cleavage can occur.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
| [M]+ | Intact Molecular Ion | 165 |
| [M-H]+ | Loss of aldehyde hydrogen | 164 |
| [M-CHO]+ | Loss of aldehyde group | 136 |
| [M-C₃H₇]+ | Loss of propyl radical | 122 |
| [M-C₃H₆]+ | Loss of propene | 123 |
Note: The m/z values are based on the most common isotopes and represent nominal masses.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.goviku.edu.tr These techniques are particularly useful for identifying the functional groups present in a compound. vscht.czlibretexts.org
In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups:
C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. vscht.cz
C-H stretch (aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz
C=C and C=N stretches (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.
C-O stretch (ether): An absorption in the range of 1050-1250 cm⁻¹.
C-H stretches (alkane): Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the propoxy group.
C-H stretches (aromatic): Bands just above 3000 cm⁻¹ for the sp² hybridized carbons of the pyridine ring.
Raman spectroscopy , which relies on the scattering of light, often provides complementary information to IR spectroscopy. For instance, non-polar bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. The symmetric vibrations of the pyridine ring, for example, would be expected to be strong in the Raman spectrum.
By combining the information from these diverse spectroscopic and analytical methodologies, a complete and unambiguous structural elucidation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the extent of conjugation.
In this compound, the chromophore responsible for UV absorption is the pyridine ring conjugated with the carbaldehyde group. The electronic spectrum is expected to show absorptions corresponding to two primary types of transitions: π → π* and n → π*.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and occur in systems with double or triple bonds and aromatic rings. The conjugated system formed by the pyridine ring and the carbonyl group (C=O) of the aldehyde will give rise to strong π → π* absorption bands.
n → π transitions:* These transitions involve moving an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The lone pair electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group can undergo n → π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.
The presence of the propoxy group (-OCH₂CH₂CH₃) at the 5-position acts as an auxochrome. This substituent, with its lone pair of electrons on the oxygen atom, can donate electron density to the pyridine ring through resonance, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted pyridine-3-carbaldehyde.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π (C=C, C=N, C=O) → π | Shorter Wavelength (UV-B/C) | High |
| n → π | n (N, O) → π | Longer Wavelength (UV-A) | Low |
X-ray Crystallography for Solid-State Structural Characterization of this compound and its Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mpg.de By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can generate a detailed electron density map and, from that, a model of the molecular structure. mdpi.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The process of obtaining a crystal structure involves several key steps:
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This typically involves slow evaporation of a saturated solution.
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded by a detector. mpg.de
Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are used to determine the unit cell dimensions and the space group of the crystal. Computational methods are then employed to solve the "phase problem" and generate an initial electron density map, into which the atomic model is built and refined to best fit the experimental data.
For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the propoxy and carbaldehyde substituents relative to the pyridine ring. It would also provide insight into how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-π stacking.
While the specific crystal structure of this compound has not been reported, studies on related pyridine derivatives demonstrate the power of this technique. For example, the crystal structure of a pyridine 4-carbaldehyde derivative was solved, revealing its crystallization in a triclinic system with the space group P-1. ajchem-a.com Similarly, the crystal structure of pyridine itself has been determined to be an orthorhombic system with the space group Pna2₁. wikipedia.org Such studies provide precise measurements of the pyridine ring's geometry and the orientation of its substituents. A study on acylhydrazone derivatives also utilized X-ray crystallography to understand self-assembly behaviors and the role of pyridine groups in hydrogen bonding with water molecules. acs.org
Table 2: Illustrative Crystallographic Data for a Representative Pyridine Derivative
This table presents typical data obtained from an X-ray crystallography experiment on a related heterocyclic compound, as specific data for this compound is not available.
| Parameter | Example Value | Description |
| Chemical Formula | C₁₂H₉N₃O₂ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 227.22 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry operations of the unit cell. |
| a, b, c (Å) | 10.12, 8.54, 12.33 | The dimensions of the unit cell along the a, b, and c axes. |
| α, β, γ (°) | 90, 109.5, 90 | The angles between the unit cell axes. |
| Volume (ų) | 1004.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Computational and Theoretical Studies on 5 Propoxypyridine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to determining the electronic structure and predicting a wide range of molecular properties without the need for empirical data. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can accurately predict structural parameters.
Table 1: Illustrative Optimized Geometric Parameters for a Pyridine (B92270) Derivative (Calculated via DFT) This table presents typical data obtained from a DFT geometry optimization and is for illustrative purposes only.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-C (aldehyde) | 1.48 Å |
| Bond Length | C-O (propoxy) | 1.37 Å |
| Bond Angle | O=C-C | 124.5° |
Beyond DFT, other quantum mechanical methods are employed for molecular modeling. These are broadly categorized as ab initio and semi-empirical methods.
Ab Initio Methods: These methods, derived from "first principles," use theoretical principles without including experimental data. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally demanding, these methods can provide highly accurate results, especially when electron correlation is included through more advanced techniques.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov This makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems. wikipedia.orgnih.gov Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). nih.govuni-muenchen.de The choice of method involves a trade-off between computational speed and accuracy, with the results often being most reliable for molecules similar to those used in the method's parameterization. wikipedia.org
Table 2: Comparison of Computational Methodologies
| Method Type | Basis | Relative Cost | Typical Application |
|---|---|---|---|
| Ab Initio (e.g., HF) | Based on first principles, no empirical parameters | High | Small molecules, high accuracy benchmarks |
| Density Functional Theory (DFT) | Based on electron density | Medium | Geometry optimization, electronic properties |
Conformational Analysis and Energy Landscapes of 5-Propoxypyridine-3-carbaldehyde
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-O bond of the propoxy group and the C-C bond connecting the aldehyde group to the pyridine ring.
Computational methods can systematically map the energy of the molecule as a function of these rotational angles, generating a potential energy surface (PES) or energy landscape. The low-energy points on this landscape correspond to stable conformers, while the peaks represent the energy barriers to interconversion. Understanding the preferred conformation and the flexibility of the molecule is crucial, as the three-dimensional shape governs how it interacts with other molecules, including biological targets.
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Theoretical calculations are invaluable for investigating the step-by-step pathways of chemical reactions. By mapping the energy profile from reactants to products, chemists can identify transition states and intermediates, providing a detailed picture of the reaction mechanism.
For a molecule like this compound, this could involve modeling its synthesis or its participation in further chemical transformations. For instance, aldehydes are common starting materials in reactions like the Ugi-Zhu reaction or Claisen-Schmidt condensations. nih.govmdpi.com Computational studies can calculate the activation energies for each step, helping to predict reaction kinetics and determine the most likely reaction pathway.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods can predict various spectroscopic properties, which is a powerful way to validate experimental findings and aid in structural elucidation. Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Vis spectra. Calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts and coupling constants can be calculated by modeling the magnetic shielding around each nucleus. Comparing these computationally predicted spectra with experimental data provides strong evidence for the proposed molecular structure.
Molecular Docking and Ligand-Target Interaction Modeling (Preclinical/Mechanistic Focus)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. nih.gov This method is central to preclinical drug discovery for identifying potential drug candidates. nih.gov
The process involves computationally placing the ligand into the binding site of a protein in numerous possible orientations and conformations. A scoring function then estimates the binding affinity, typically reported as a binding energy in kcal/mol, for each pose. researchgate.net The pose with the best score represents the most likely binding mode.
Analysis of the best-docked pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. nih.gov Studies on other pyridine-based compounds have shown their potential to interact with various biological targets, including enzymes implicated in cancer or viral replication. nih.govmdpi.com For example, various pyridine derivatives have been docked against the SARS-CoV-2 main protease (Mpro) to evaluate their potential as inhibitors. researchgate.netmdpi.com These in silico studies help to build a hypothesis about the molecule's mechanism of action and guide the design of more potent analogs. nih.gov
Table 3: Representative Molecular Docking Data for Pyridine-Based Ligands (from Literature) This table summarizes findings for analogous compounds to illustrate the data generated in molecular docking studies.
| Ligand Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazoline-Thiazole Hybrid | α-Glucosidase | -8.5 to -9.5 | ASP, GLU, PHE | mdpi.com |
| Thiazole-Pyridine Scaffold | SARS-CoV-2 Mpro | -8.6 | CYS, HIS, MET | mdpi.com |
Exploration of Biological Activities and Mechanisms of 5 Propoxypyridine 3 Carbaldehyde in Vitro/preclinical Focus
Design Rationale for Biological Activity Based on Pyridine-3-Carbaldehyde Scaffolds
The pyridine (B92270) ring is a privileged structure in drug design due to its ability to improve the solubility and bioavailability of less soluble compounds. researchgate.net Pyridine-based scaffolds are extensively used in the development of new therapeutic agents because of their profound effect on pharmacological activity. dovepress.comresearchgate.net The heteroaromatic nature of the pyridine ring allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's biological and physicochemical properties. nih.gov
The design of compounds based on the pyridine-3-carbaldehyde scaffold is often driven by the desire to create molecules that can interact with specific biological targets. The aldehyde group at the 3-position can act as a key interacting moiety or be a precursor for further chemical elaboration to introduce diverse functionalities. The substituent at the 5-position, in this case, a propoxy group, can influence the molecule's lipophilicity, steric profile, and electronic properties, all of which are critical determinants of biological activity. mdpi.com The strategic placement of substituents on the pyridine ring can enhance binding affinity to target proteins and improve metabolic stability. researchgate.net
The rationale for using pyridine scaffolds in drug discovery is also linked to their presence in many existing drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com This history of success encourages medicinal chemists to continue exploring new pyridine derivatives for novel therapeutic interventions. researchgate.net
In Vitro Enzyme Inhibition Studies
While specific in vitro enzyme inhibition studies for 5-Propoxypyridine-3-carbaldehyde are not widely reported in the public domain, the broader class of pyridine carboxaldehyde derivatives has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been shown to be potent inhibitors of ribonucleoside diphosphate (B83284) reductase, an important enzyme in DNA synthesis and a target for anticancer drugs. nih.gov
The aldehyde functionality in the pyridine-3-carbaldehyde scaffold can potentially interact with amino acid residues in the active site of enzymes, leading to inhibition. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of enzyme inhibition.
Receptor Binding Assays and Ligand-Based Screening Methodologies
Receptor binding assays are essential tools for identifying and characterizing the interaction of ligands with their target receptors. labome.commerckmillipore.com These assays often utilize a labeled ligand to quantify its binding to a receptor, which can be displaced by a test compound, allowing for the determination of its binding affinity. merckmillipore.com
For pyridine-based compounds, receptor binding assays have been instrumental in evaluating their potential as therapeutic agents. For example, studies on 5-substituted pyridine analogues have been conducted to assess their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov These studies revealed that the nature of the substituent at the C5 position of the pyridine ring significantly influences the binding affinity, with some analogues exhibiting high affinity in the nanomolar range. nih.gov
Ligand-based screening methodologies are also employed to discover new bioactive molecules. These methods rely on the knowledge of known active ligands to identify new compounds with similar properties. The pyridine scaffold is frequently used in the design of compound libraries for such screening campaigns due to its chemical tractability and proven biological relevance. researchgate.net
Cellular Assays for Biological Pathway Modulation
Cellular assays are critical for understanding how a compound affects biological pathways, such as cell proliferation and apoptosis. The MTT assay is a common method used to assess the cytotoxicity of compounds against cancer cell lines. acs.org
Studies on various pyridine derivatives have demonstrated their ability to modulate cellular pathways. For example, novel pyridine compounds have been shown to induce apoptosis and autophagy in MCF-7 breast cancer cells. acs.org The antiproliferative activity of pyridine derivatives is often related to the nature and position of substituents on the pyridine ring. mdpi.com The introduction of specific functional groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can significantly enhance the antiproliferative activity against various cancer cell lines. mdpi.com
While specific data on this compound in cellular assays is limited in publicly available literature, the known activities of structurally related pyridine derivatives suggest its potential to modulate key cellular processes.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. mdpi.comnih.gov
In the context of 5-substituted pyridine analogues, research has shown that the steric and electronic properties of the substituent at the 5-position of the pyridine ring have a significant impact on biological activity. For instance, in a series of 5-substituted pyridine analogues of a nicotinic agonist, the introduction of bulky substituents at the C5 position influenced the binding affinity to neuronal nicotinic acetylcholine receptors. nih.gov
A general SAR trend for pyridine derivatives indicates that the type, number, and position of substituents are critical for their antiproliferative activity. mdpi.com For example, increasing the number of methoxy groups on the pyridine ring has been shown to decrease the IC50 value, indicating increased potency. mdpi.com Similarly, the presence of halogens and hydroxyl groups can also modulate the biological activity. mdpi.com
Development of this compound as Chemical Probes or Tool Compounds
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The pyridine scaffold is a valuable component in the design of such probes due to its well-understood chemistry and biological relevance.
While there is no specific information on the development of this compound as a chemical probe, its structure possesses features that could be exploited for this purpose. The aldehyde group provides a reactive handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which are essential for visualizing and isolating the probe's biological targets. The propoxy group at the 5-position can be modified to fine-tune the probe's selectivity and cell permeability.
The development of pyridine-based compounds as chemical probes would enable the investigation of their molecular targets and mechanisms of action in greater detail, potentially leading to the discovery of new therapeutic strategies.
Non Clinical Applications of 5 Propoxypyridine 3 Carbaldehyde
Utility as a Key Synthetic Intermediate in Organic Synthesis
The primary non-clinical application of 5-Propoxypyridine-3-carbaldehyde lies in its role as a key intermediate in organic synthesis. The pyridine (B92270) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one biological target. nih.govmdpi.com This makes pyridine derivatives, including this compound, highly sought after for constructing novel molecules. nih.govnih.gov
This compound is a functionalized building block used in the multi-step synthesis of more complex organic compounds. The aldehyde functional group is particularly useful, as it can undergo a wide range of chemical transformations. These reactions allow chemists to build molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Key transformations involving the aldehyde group include:
Reductive Amination: Reaction with primary or secondary amines to form new substituted amine derivatives.
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for chain extension.
Grignard and Organolithium Reactions: Formation of secondary alcohols by adding carbon nucleophiles.
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or a primary alcohol, respectively, providing alternative functional handles for further synthesis.
The pyridine ring itself provides a stable aromatic core that can be further functionalized if necessary. The propoxy group at the 5-position influences the electronic properties of the ring and provides steric bulk, which can be crucial for directing subsequent reactions or for the final molecule's interaction with a biological target. While direct application in the total synthesis of specific natural products is not widely documented in public literature, its structural motifs are common in biologically active compounds.
In the field of drug discovery, generating large collections of diverse small molecules, known as chemical libraries, is a fundamental strategy for identifying new therapeutic leads. rsc.org this compound serves as an excellent scaffold for this purpose. A scaffold is a core molecular structure upon which a variety of substituents can be attached. mdpi.com
By using this compound as the starting material, chemists can systematically modify different parts of the molecule to create a library of related but structurally distinct compounds. This approach, known as diversity-oriented synthesis, allows for the exploration of a broad chemical space to find molecules with desired properties. rsc.org
The table below illustrates how the scaffold can be diversified.
| Scaffold Position | Reactive Site | Potential Modifications | Resulting Functionality |
| Position 3 | Carbaldehyde (-CHO) | Reductive amination, Wittig reaction, Grignard addition, Oxidation | Amines, Alkenes, Secondary alcohols, Carboxylic acids |
| Position 5 | Propoxy Group (-OCH₂CH₂CH₃) | Ether cleavage (under harsh conditions) followed by re-alkylation | Varied alkoxy or aryloxy groups |
| Pyridine Ring | Nitrogen Atom | N-oxide formation, Quaternization | Modified electronic properties, Introduction of positive charge |
This systematic modification allows for the creation of hundreds or thousands of compounds from a single, readily available intermediate for high-throughput screening.
Potential in Materials Science and Polymer Chemistry
While less common than its use in organic synthesis, the pyridine structure has recognized applications in materials science. Pyridine-containing polymers often exhibit enhanced thermal stability and specific electronic properties. mdpi.com Organofluorine compounds containing pyridine have been used as building blocks for complex systems like fluoropolymers. mdpi.com
The this compound molecule possesses features that could be exploited in this field:
Polymerization: The aldehyde group can participate in condensation polymerization reactions, for example, with phenols or ureas, to form resins.
Functional Monomers: The aldehyde can be chemically modified to introduce a polymerizable group, such as an acrylate or a styrene moiety. The resulting monomer could then be incorporated into polymers, imparting the properties of the pyridine ring (e.g., basicity, metal coordination ability, thermal resistance) to the final material.
Functional Materials: Chromenopyridine scaffolds, which can be synthesized from related aldehyde precursors, have been investigated for their photochemical properties, suggesting potential use in photodetectors. mdpi.com This indicates a broader potential for pyridine aldehydes in the creation of functional organic materials.
Role in Catalysis or Ligand Design for Metal Complexes
The nitrogen atom in the pyridine ring has a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is the foundation of its widespread use in the design of ligands for transition metal catalysis. nih.govrsc.org Ligands are crucial components of catalysts as they modulate the metal's reactivity, selectivity, and stability.
This compound can be used to synthesize more complex multidentate ligands. The aldehyde group can be used as a handle to link the pyridine ring to other coordinating groups, creating chelating ligands that bind to a metal ion through multiple points of attachment.
The table below outlines how substituents on the pyridine ring can influence ligand properties.
| Component | Influence on Metal Complex | Effect |
| Pyridine Nitrogen | Primary Coordination Site | Binds to the metal center, forming the core of the complex. |
| Propoxy Group (Position 5) | Electronic Tuning | As an electron-donating group, it increases the electron density on the pyridine nitrogen, potentially strengthening the metal-ligand bond. |
| Carbaldehyde Group (Position 3) | Steric and Synthetic Handle | Provides steric bulk near the metal center, which can influence catalytic selectivity. It also serves as the synthetic point for building more complex ligand structures. |
By strategically designing ligands based on this scaffold, it is possible to develop catalysts for a wide range of organic transformations.
Exploration in Agrochemical Research (Non-Efficacy/Non-Safety)
The pyridine ring is a common structural component in many commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The discovery of new agrochemicals often involves the synthesis and screening of novel molecules that contain these recognized "agrophoric" scaffolds.
In this context, this compound serves as a valuable intermediate for synthesizing candidate compounds for screening. For instance, research has been conducted on phenoxypyridine compounds as potential inhibitors of the enzyme protoporphyrinogen IX oxidase (PPO), a known target for herbicides. researchgate.net The development process for such agrochemicals involves exploring molecular variations and combinations of chemical scaffolds for a known target. researchgate.netresearchgate.net Researchers can use this compound to create a series of new pyridine derivatives that are then tested in initial biological screens to identify potential activity. This exploratory phase focuses on identifying novel structures that interact with a biological target, separate from later-stage efficacy and safety testing.
Future Research Directions and Unexplored Avenues for 5 Propoxypyridine 3 Carbaldehyde Research
Development of Novel and Sustainable Synthetic Routes for 5-Propoxypyridine-3-carbaldehyde
While standard methods for synthesizing substituted pyridines exist, future research should focus on developing more efficient, sustainable, and economically viable routes to this compound. Current syntheses often rely on multi-step processes that may not be environmentally friendly. beilstein-journals.org Green chemistry principles should guide the exploration of new synthetic pathways. researchgate.netnih.gov
Promising areas for investigation include:
Multicomponent Reactions (MCRs) : Designing one-pot MCRs that combine simple, readily available starting materials to construct the this compound core in a single step would significantly improve efficiency. nih.gov
Catalyst-Mediated Synthesis : The use of novel catalysts, such as zeolites or metal-organic frameworks, could offer high selectivity and yield under milder reaction conditions. nih.gov Metal-free cascade processes are also an attractive avenue. acs.org
C-H Functionalization : Direct C-H functionalization of a simpler pyridine (B92270) precursor offers a highly atom-economical approach, avoiding the need for pre-functionalized substrates. researchgate.net Research into regioselective propoxylation and formylation of the pyridine ring is a key challenge.
Electrochemical Synthesis : Electrochemical methods represent a powerful and sustainable strategy, often proceeding without the need for external chemical reagents and offering precise control over reaction conditions. scitechdaily.com Developing an electrochemical route for single-carbon insertion or functional group installation could be a groundbreaking approach. scitechdaily.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | Identification of suitable starting materials and catalysts. |
| Green Catalysis | Reusability, high yields, mild conditions, reduced environmental impact. researchgate.net | Development of novel heterogeneous or biocatalysts. |
| C-H Functionalization | Step economy, reduced pre-functionalization steps. researchgate.net | Achieving high regioselectivity for the 3- and 5-positions. |
| Electrochemical Synthesis | Reagent-free, sustainable, high selectivity. scitechdaily.com | Elucidation of reaction mechanisms and optimization of conditions. |
Comprehensive Investigation of Untapped Reactivity Profiles and Transformations
The unique electronic nature of this compound, arising from its substituted pyridine core, suggests a wide range of potential chemical transformations that remain unexplored. The aldehyde group is a versatile handle for various reactions, while the electron-rich nature of the ring (influenced by the propoxy group) opens up further possibilities.
Future studies should investigate:
Condensation Reactions : Beyond simple Schiff base formation wikipedia.org, the aldehyde can participate in Knoevenagel, aldol (B89426), and Stetter reactions to build molecular complexity. wikipedia.org
Cycloaddition Reactions : The pyridine ring can potentially act as a diene or dienophile in cycloaddition reactions, leading to novel fused heterocyclic systems.
Cross-Coupling Reactions : While challenging, developing conditions for cross-coupling reactions at the C2, C4, or C6 positions of the pyridine ring would enable the synthesis of a diverse library of derivatives.
Oxidation and Reduction : Selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol provides access to different classes of compounds with potentially distinct biological activities and material properties.
Advanced Computational Modeling for Predictive Design and Property Elucidation
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. nih.gov Applying advanced computational modeling to this compound can accelerate its development.
Key computational approaches include:
Density Functional Theory (DFT) : DFT calculations can elucidate the electronic structure, predict reactivity (e.g., nucleophilicity, electrophilicity), and model reaction mechanisms. ias.ac.in This can help rationalize its behavior and predict outcomes of unexplored reactions.
Quantitative Structure-Activity Relationship (QSAR) : If a set of derivatives is synthesized and tested for a specific biological activity, 3D-QSAR models can be developed to identify the key structural features required for potency. nih.govresearchgate.net
Molecular Docking and Dynamics : For drug discovery applications, molecular docking can predict the binding modes of this compound and its analogues within the active sites of biological targets like kinases or enzymes. tandfonline.comnih.gov Molecular dynamics simulations can further assess the stability of these interactions. nih.gov
ADME Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule, which is crucial for assessing its drug-likeness early in the development process. nih.gov
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics. ias.ac.inacs.org | Prediction of reactivity, elucidation of reaction mechanisms. |
| QSAR Modeling | Correlating structural features with biological activity. researchgate.net | Guiding the design of more potent analogues. |
| Molecular Docking | Simulating binding to protein targets. nih.govtandfonline.com | Identification of potential biological targets and binding modes. |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic properties. nih.govnih.gov | Early assessment of drug-likeness and potential liabilities. |
Discovery of New Biological Targets and Mechanistic Insights via In Vitro Studies
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs for a wide range of diseases. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net Derivatives of pyridine have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.govnih.govmdpi.com Given this precedent, this compound and its derivatives are prime candidates for broad biological screening.
Future research should focus on:
Broad-Spectrum Biological Screening : Testing the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic areas. nih.govnih.gov
Kinase Inhibition Assays : Pyridine derivatives are known to be potent kinase inhibitors. nih.govtandfonline.com Screening against a panel of kinases involved in cancer and inflammatory diseases could reveal specific targets.
Enzyme Inhibition Studies : The aldehyde functionality can potentially interact with enzymes like urease or others with nucleophilic residues in their active sites. nih.gov
Receptor Binding Assays : Given that substituted pyridines can interact with central nervous system (CNS) receptors, such as nicotinic acetylcholine (B1216132) receptors, binding assays for various CNS targets would be valuable. nih.gov
Mechanistic Studies : Once a biological activity is identified, detailed in vitro studies should be conducted to elucidate the mechanism of action, for example, by investigating effects on cell cycle progression, apoptosis, or microtubule polymerization. nih.govnih.gov
Exploration of Emerging Non-Clinical Technologies and Applications for this compound
Beyond its potential in medicine, the unique structure of this compound makes it an interesting building block for materials science and catalysis.
Unexplored non-clinical applications include:
Ligand Synthesis for Catalysis : The iminopyridine ligands, formed from the condensation of pyridine aldehydes with amines, are robust and effective in coordination chemistry. wikipedia.org Synthesizing novel ligands from this compound could lead to new catalysts for organic transformations.
Development of Functional Materials : The pyridine ring is a component of various functional materials. researchgate.net This compound could be used as a monomer or building block for creating novel polymers, redox-active materials, or organic semiconductors.
Sensors and Probes : The reactive aldehyde group and the coordinating ability of the pyridine nitrogen could be exploited in the design of chemosensors for detecting specific metal ions or small molecules.
By systematically pursuing these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
